

Unveiling the Solid State Architecture of 1,4-Dibromobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dibromobenzene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of **1,4-dibromobenzene**, a key aromatic building block in organic synthesis and materials science. Understanding its solid-state arrangement is crucial for predicting its physical properties, dissolution behavior, and potential for polymorphism, all of which are critical parameters in drug development and materials design. This document outlines the crystallographic parameters, a detailed experimental protocol for its structural determination, and visualizations of the experimental workflow and molecular packing.

Crystallographic Data Summary

The crystal structure of **1,4-dibromobenzene** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^{[1][2]} Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1,4-Dibromobenzene

Parameter	Value
Empirical formula	C ₆ H ₄ Br ₂
Formula weight	235.90 g/mol
Crystal system	Monoclinic
Space group	P2 ₁ /c
Molecules per unit cell (Z)	2

Data sourced from publicly available crystallographic information.

Table 2: Unit Cell Dimensions for 1,4-Dibromobenzene

Parameter	Value (Å)
a	10.34
b	5.88
c	6.94
β	112.5°
Volume	390.3 Å ³

Data sourced from publicly available crystallographic information.

Table 3: Selected Interatomic Distances

Bond/Interaction	Distance (Å)
Br...Br	3.75

Illustrative intermolecular contact distance.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **1,4-dibromobenzene** is achieved through single-crystal X-ray diffraction (SC-XRD). The following protocol provides a detailed methodology representative of the process for small organic molecules.

Crystal Growth

High-quality single crystals of **1,4-dibromobenzene** can be grown by slow evaporation from a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

- **Dissolution:** Dissolve a small amount of commercially available **1,4-dibromobenzene** in a minimal amount of the chosen solvent at room temperature or with gentle heating.
- **Filtration:** Filter the solution to remove any insoluble impurities.
- **Crystallization:** Loosely cover the container with the solution to allow for slow evaporation of the solvent over several days at a constant temperature.
- **Crystal Selection:** Carefully select a well-formed, transparent single crystal of suitable size (typically 0.1-0.3 mm in each dimension) for diffraction analysis.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.

- **Mounting:** The selected crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
- **Centering:** The crystal is centered in the X-ray beam.
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- **Data Collection Strategy:** A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles.

- **Data Integration:** The raw diffraction images are processed to integrate the intensities of the individual reflections.

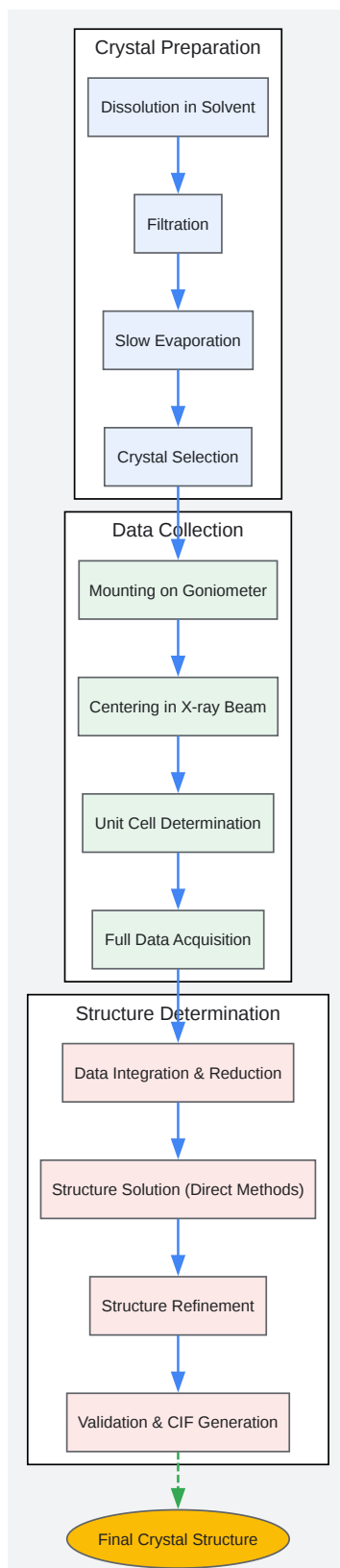
Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- **Structure Refinement:** The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
- **Hydrogen Atom Placement:** Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Validation:** The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.

Visualizations

To aid in the understanding of the experimental process and the resulting crystal structure, the following diagrams are provided.



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A flowchart of the single-crystal X-ray diffraction workflow.

A simplified diagram of the molecular packing of **1,4-dibromobenzene**.

The crystal packing of **1,4-dibromobenzene** is characterized by significant intermolecular Br...Br interactions.[3] These halogen bonds play a crucial role in the stability of the crystal lattice and influence the physical properties of the material. The molecules are arranged in a herringbone-like pattern, which is common for aromatic compounds. This arrangement maximizes the attractive intermolecular forces, leading to a relatively high melting point compared to its ortho and meta isomers.[1][2]

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